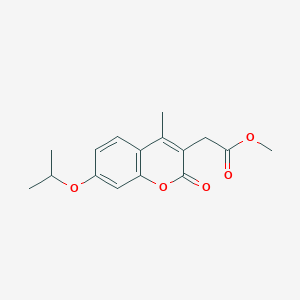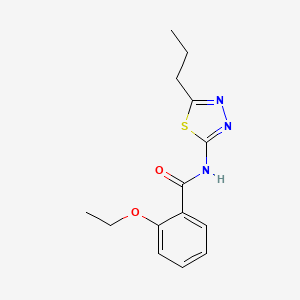
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate, also known as MIPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to inhibit the activity of enzymes involved in the production of reactive oxygen species, which can lead to oxidative stress and inflammation. It has also been shown to inhibit the activity of certain proteins involved in cancer cell proliferation and migration.
Biochemical and Physiological Effects:
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to have various biochemical and physiological effects, including the inhibition of inflammation, oxidative stress, and cancer cell proliferation. It has also been shown to have insecticidal and fungicidal properties, making it a potential candidate for use in agriculture.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate in lab experiments is its ability to penetrate cell membranes, making it a potential candidate for drug delivery systems. However, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a relatively new compound, and its properties and applications are still being studied. Additionally, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive.
Future Directions
There are several potential future directions for research on methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate. One direction is to further investigate its potential use as a drug delivery system, particularly for the treatment of cancer. Another direction is to explore its potential use in agriculture as an insecticide and fungicide. Additionally, further research is needed to fully understand the mechanism of action of methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate and its potential applications in various fields.
Synthesis Methods
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate can be synthesized using a multi-step process that involves the condensation of 4-methylcoumarin and isopropyl acetoacetate followed by the esterification of the resulting intermediate with methanol and acetic anhydride. The final product is obtained after purification through column chromatography.
Scientific Research Applications
Methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied extensively for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its potential use as a drug delivery system due to its ability to penetrate cell membranes. In agriculture, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been studied for its insecticidal and fungicidal properties. In material science, methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate has been used as a building block for the synthesis of complex organic molecules.
properties
IUPAC Name |
methyl 2-(4-methyl-2-oxo-7-propan-2-yloxychromen-3-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O5/c1-9(2)20-11-5-6-12-10(3)13(8-15(17)19-4)16(18)21-14(12)7-11/h5-7,9H,8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDNACJNNNZBAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(C)C)CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (7-isopropoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 5-(5-ethyl-2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5764937.png)





![2-cyano-3-[4-(diethylamino)phenyl]-N-methylacrylamide](/img/structure/B5764981.png)



![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-chloro-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5765001.png)

![2-chloro-5-[5-(methylthio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B5765011.png)
![5-[(4-methoxy-1-naphthyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5765026.png)